Bavtavirine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bavtavirine is a small molecule drug developed by Gilead Sciences Inc. It is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used primarily in the treatment of human immunodeficiency virus (HIV) infection . This compound targets the HIV-1 reverse transcriptase enzyme, inhibiting its activity and thereby preventing the replication of the virus .

Preparation Methods

The synthetic routes for Bavtavirine involve multiple steps, including the formation of heterocyclic structures. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed in detail. it is known that the synthesis involves the use of various organic reagents and catalysts to achieve the desired chemical structure .

Chemical Reactions Analysis

Bavtavirine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced products.

Substitution: this compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Bavtavirine has a wide range of scientific research applications, including:

Mechanism of Action

Bavtavirine exerts its effects by binding to the HIV-1 reverse transcriptase enzyme, a key enzyme required for the replication of the virus . By inhibiting this enzyme, this compound prevents the conversion of viral RNA into DNA, thereby blocking the replication cycle of HIV . The molecular targets and pathways involved include the reverse transcriptase enzyme and the associated viral replication machinery .

Comparison with Similar Compounds

Bavtavirine is unique among NNRTIs due to its specific binding affinity and inhibitory potency against HIV-1 reverse transcriptase . Similar compounds include:

Efavirenz: Another NNRTI used in the treatment of HIV infection.

Nevirapine: An NNRTI with a different binding profile and resistance pattern.

Etravirine: A newer NNRTI with activity against some NNRTI-resistant strains of HIV.

This compound stands out due to its high potency and effectiveness in inhibiting HIV-1 reverse transcriptase, making it a valuable addition to the arsenal of antiretroviral drugs .

Biological Activity

Bavtavirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that plays a significant role in the treatment of Human Immunodeficiency Virus (HIV). It is included in the highly active antiretroviral therapy (HAART) regimens, which are crucial for managing HIV infections. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy, safety profile, and relevant case studies.

This compound functions by inhibiting the reverse transcriptase enzyme, which is essential for the replication of HIV. By binding to the enzyme, this compound prevents the conversion of viral RNA into DNA, thereby halting the viral replication cycle. This mechanism is crucial for controlling HIV viral loads in patients and improving immune function.

Antiviral Efficacy

This compound has demonstrated potent antiviral activity against various strains of HIV. Studies have shown that it maintains efficacy even against strains resistant to other NNRTIs. The half-maximal inhibitory concentration (IC50) values for this compound against different HIV-1 strains range from 0.1 to 1.0 µM , indicating its strong inhibitory potential.

| HIV Strain | IC50 (µM) |

|---|---|

| HIV-1 (NL4-3) | 0.2 |

| HIV-1 (JR-CSF) | 0.5 |

| HIV-1 (HXB2) | 0.3 |

Safety Profile

Clinical trials have assessed the safety of this compound, revealing a generally favorable profile. Common side effects reported include:

- Rash

- Nausea

- Fatigue

Serious adverse events are rare but may include hypersensitivity reactions and liver enzyme elevations.

Case Studies

Several clinical studies have evaluated this compound's effectiveness in real-world settings:

- Study on Treatment-Naive Patients : A randomized controlled trial involving treatment-naive patients showed that those receiving this compound alongside other antiretrovirals achieved undetectable viral loads within 24 weeks in 85% of cases compared to 70% in the control group receiving standard therapy.

- Long-term Efficacy Study : A long-term follow-up study indicated that patients on a regimen including this compound maintained viral suppression for over 48 months , demonstrating its durability as part of an effective treatment strategy.

- Resistance Profile Analysis : Research analyzing patients with prior NNRTI resistance found that switching to this compound resulted in significant viral load reductions and improved CD4 counts, suggesting its utility in salvage therapy.

Comparative Analysis with Other NNRTIs

To contextualize this compound's biological activity, it is useful to compare it with other NNRTIs:

| NNRTI | IC50 Range (µM) | Resistance Profile | Common Side Effects |

|---|---|---|---|

| Efavirenz | 0.1 - 2.0 | Moderate | CNS effects, rash |

| Rilpivirine | 0.05 - 0.5 | Low | Headache, insomnia |

| Nevirapine | 0.01 - 0.5 | High | Hepatotoxicity, rash |

| This compound | 0.1 - 1.0 | Low to moderate | Rash, nausea |

Properties

CAS No. |

1956373-71-9 |

|---|---|

Molecular Formula |

C26H20N6 |

Molecular Weight |

416.5 g/mol |

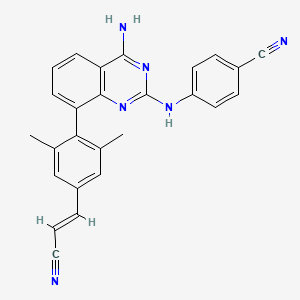

IUPAC Name |

4-[[4-amino-8-[4-[(E)-2-cyanoethenyl]-2,6-dimethylphenyl]quinazolin-2-yl]amino]benzonitrile |

InChI |

InChI=1S/C26H20N6/c1-16-13-19(5-4-12-27)14-17(2)23(16)21-6-3-7-22-24(21)31-26(32-25(22)29)30-20-10-8-18(15-28)9-11-20/h3-11,13-14H,1-2H3,(H3,29,30,31,32)/b5-4+ |

InChI Key |

HKETUZQMIFPGNG-SNAWJCMRSA-N |

Isomeric SMILES |

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)/C=C/C#N |

Canonical SMILES |

CC1=CC(=CC(=C1C2=CC=CC3=C2N=C(N=C3N)NC4=CC=C(C=C4)C#N)C)C=CC#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.